2,6-dibromo-7H-purine
Overview
Description
2,6-Dibromo-7H-purine is a brominated derivative of purine, a heterocyclic aromatic organic compound It is characterized by the presence of two bromine atoms at the 2nd and 6th positions of the purine ring
Mechanism of Action
Target of Action
Purine derivatives are known to interact with various enzymes involved in purine metabolism . They can also act as inhibitors of Aurora kinases, which play a crucial role in cell cycle regulation .
Mode of Action
For instance, they can inhibit the activity of Aurora kinases, thereby interfering with cell cycle progression .
Biochemical Pathways
2,6-dibromo-7H-purine likely affects the purine metabolism pathway. Purine metabolism consists of de novo synthesis, catabolism, and salvage pathways . Disruptions in this pathway can lead to alterations in DNA and RNA synthesis, impacting cell proliferation and survival .
Pharmacokinetics
Purine derivatives are generally known to be lipophilic, allowing them to passively diffuse across cell membranes .
Result of Action
Related purine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells . This suggests that this compound may have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and activity of purine derivatives .
Biochemical Analysis
Biochemical Properties
2,6-Dibromo-7H-purine may play a role in biochemical reactions, potentially interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
Purine derivatives have been shown to have significant anticancer activities against targeted receptor proteins
Molecular Mechanism
It’s possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been extensively studied. Purine derivatives have shown significant analgesic and anti-inflammatory activities in animal models .
Metabolic Pathways
This compound likely participates in purine metabolism, which consists of de novo synthesis, catabolism, and salvage pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-7H-purine typically involves the bromination of purine. One common method is the direct bromination of purine using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 6th positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where purine is reacted with bromine in a solvent system. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2,6-diazido-7H-purine.
Scientific Research Applications
2,6-Dibromo-7H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
2,6-Dichloropurine: Similar in structure but with chlorine atoms instead of bromine.
2,6-Difluoropurine: Contains fluorine atoms at the 2nd and 6th positions.
2,6-Diiodopurine: Iodine atoms replace the bromine atoms.
Uniqueness: 2,6-Dibromo-7H-purine is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence its reactivity and interactions with other molecules, making it distinct from its chlorinated, fluorinated, or iodinated counterparts.
Properties
IUPAC Name |
2,6-dibromo-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFDNCJJFMAZPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152519 | |
Record name | 2,6-Dibromo-1H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-41-4 | |
Record name | 2,6-Dibromo-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dibromo-1H-purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1196-41-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45151 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,6-Dibromo-1H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dibromo-1H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,6-DIBROMO-1H-PURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498GW89H4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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